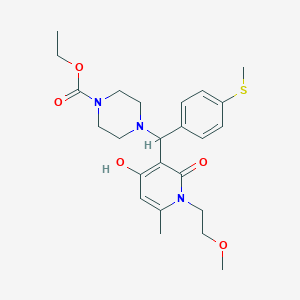

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate

Beschreibung

BenchChem offers high-quality Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 4-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O5S/c1-5-32-24(30)26-12-10-25(11-13-26)22(18-6-8-19(33-4)9-7-18)21-20(28)16-17(2)27(23(21)29)14-15-31-3/h6-9,16,22,28H,5,10-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTILFGXNPPKXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)SC)C3=C(C=C(N(C3=O)CCOC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate is a complex organic compound with significant potential in pharmacology due to its unique molecular structure and functional groups. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 430.5 g/mol. Its structure features a piperazine ring, a dihydropyridine moiety, and various functional groups that enhance its solubility and reactivity, making it suitable for various biological applications .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.5 g/mol |

| Key Functional Groups | Hydroxyl, Methoxy, Carboxylate |

Research indicates that the compound interacts with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are critical in neuropharmacology .

Potential Mechanisms:

- Neurotransmitter Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing mood and cognitive functions.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially protecting cells from oxidative stress .

- Antiproliferative Effects : Preliminary data indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent .

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Similar piperazine derivatives have been reported to exhibit selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . Further research is needed to elucidate the specific antimicrobial efficacy of this compound.

Case Studies

- Study on Antiproliferative Activity : In vitro studies involving piperazine derivatives showed varying degrees of antiproliferative activity against cancer cell lines. For example, compounds with hydroxyl substitutions demonstrated enhanced activity compared to their unsubstituted counterparts .

- Neuropharmacological Assessment : A study assessing the effects of similar compounds on neurotransmitter systems revealed that modifications in the piperazine structure could significantly alter receptor affinity and efficacy .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate is being investigated for its potential therapeutic effects against various diseases. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Studies:

- Antitumor Activity : Research has shown that derivatives of this compound exhibit potent activity against various tumor cell lines. Mechanisms of action include apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Neuropharmacology

The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving piperazine derivatives which are known to influence neurological pathways.

Research Insights:

Studies indicate that modifications to the piperazine structure can enhance neuropharmacological activity, potentially leading to new treatments for neurological disorders .

Biochemical Studies

The compound's functional groups allow for various biochemical interactions, making it suitable for studies involving enzyme inhibition or receptor binding assays.

Experimental Findings:

Interactions with specific receptors have been noted, which could provide insights into new therapeutic pathways .

Synthesis and Derivatives

The synthesis of Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. These methods allow for precise control over the functional groups present in the final compound.

Synthesis Overview:

- Starting Materials : Select appropriate precursors based on desired functional groups.

- Reaction Conditions : Optimize temperature and solvent conditions to favor desired reactions.

- Purification : Employ techniques such as crystallization or chromatography to isolate the final product.

Vorbereitungsmethoden

Two-Pot Amidoallylation and Ring-Closing Metathesis

A validated approach for dihydropyridinones involves a two-pot procedure starting from aldehydes:

- Amidoallylation :

- Ring-Closing Metathesis (RCM) :

Introduction of the 4-(Methylthio)Phenyl Group

Friedel-Crafts Acylation

Palladium-Catalyzed Coupling

For regioselective attachment, Pd-catalyzed amination under solvent-free conditions:

- Piperazine derivatives couple with aryl chlorides using Pd(OAc)₂/Xantphos.

- Conditions :

Functionalization with Piperazine-Carboxylate

Piperazine Alkylation

The dihydropyridinone intermediate undergoes Mitsunobu reaction with piperazine:

Esterification of Piperazine

Ethyl chloroformate reacts with the secondary amine of piperazine:

| Parameter | Value |

|---|---|

| Reaction Time | 4 h |

| Yield | 82% |

| Purity (HPLC) | >98% |

Final Assembly and Purification

Convergent Coupling Strategy

The dihydropyridinone and 4-(methylthio)phenyl intermediates are coupled via Schiff base formation :

Chromatographic Purification

- Column : Silica gel (230–400 mesh) with EtOAc/hexane (3:7).

- Characterization :

Critical Analysis of Synthetic Routes

Yield Optimization Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.